molecular formula C18H23N3O4S B7715937 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide

2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B7715937
M. Wt: 377.5 g/mol
InChI Key: MIEYJISQJBIHCA-UHFFFAOYSA-N
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Description

2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide, also known as TSPO ligand, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TSPO ligand is a highly potent and selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in a wide range of physiological processes.

Scientific Research Applications

2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound ligand is its use in the diagnosis and treatment of neurological disorders. This compound is highly expressed in the brain, and its expression is upregulated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound ligand can be used as a radiotracer for positron emission tomography (PET) imaging, which allows for the non-invasive diagnosis and monitoring of neurological disorders.
This compound ligand has also been studied for its potential applications in cancer research. This compound is overexpressed in various types of cancer, including breast cancer, lung cancer, and glioblastoma. This compound ligand can be used as a diagnostic tool for the early detection of cancer and as a therapeutic agent for the treatment of cancer.

Mechanism of Action

The mechanism of action of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand involves its binding to this compound, which is a mitochondrial protein that is involved in the transport of cholesterol and other molecules across the mitochondrial membrane. This compound is also involved in the regulation of apoptosis and the production of reactive oxygen species. The binding of this compound ligand to this compound results in the modulation of these processes, which can have a significant impact on various physiological and pathological conditions.
Biochemical and Physiological Effects
This compound ligand has been shown to have various biochemical and physiological effects. One of the most significant effects of this compound ligand is its ability to modulate mitochondrial function. This compound ligand can increase the production of ATP, which is the primary source of energy for the cell. This compound ligand can also regulate the production of reactive oxygen species, which can have a significant impact on oxidative stress and cell survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand is its high selectivity and potency for this compound. This compound ligand can be used as a tool to study the role of this compound in various physiological and pathological conditions. However, there are also some limitations to the use of this compound ligand in lab experiments. The synthesis of this compound ligand is complex and requires expertise in organic chemistry. This compound ligand is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand. One of the most significant directions is the development of new this compound ligands with improved selectivity and potency. The development of new this compound ligands can have a significant impact on the diagnosis and treatment of various neurological disorders and cancer. Another future direction is the study of the role of this compound in other physiological processes, such as immune function and metabolism. The study of this compound in these processes can provide new insights into the role of mitochondria in health and disease.
Conclusion
In conclusion, this compound ligand is a highly potent and selective ligand for this compound, which has potential applications in various fields. This compound ligand can be used as a diagnostic tool for the early detection and monitoring of neurological disorders and cancer. This compound ligand can also be used as a therapeutic agent for the treatment of cancer. The study of this compound ligand can provide new insights into the role of mitochondria in health and disease.

Synthesis Methods

The synthesis of 2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)-N-(pyridin-2-ylmethyl)acetamide ligand involves a series of chemical reactions that result in the formation of the final product. The synthesis method is complex and involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound ligand is a challenging process that requires expertise in organic chemistry.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)21-26(23,24)16-9-7-15(8-10-16)25-13-17(22)20-12-14-6-4-5-11-19-14/h4-11,21H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEYJISQJBIHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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